molecular formula C15H21NO4 B11927854 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine CAS No. 1313369-57-1

3,3-Bis(hydroxymethyl)-1-Cbz-piperidine

Cat. No.: B11927854
CAS No.: 1313369-57-1
M. Wt: 279.33 g/mol
InChI Key: UYFWZFFZNKABAN-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

Overview of Functionalized Piperidine Building Blocks in Chemical Design

Functionalized piperidines are highly sought-after building blocks for the design of new drugs. rsc.orgnih.gov Their three-dimensional structures, limited number of rotatable bonds, and inherent chirality offer distinct advantages in drug design, allowing for the engineering of protein-ligand interactions that are not accessible with flat aromatic rings. nih.gov The ability to introduce various functional groups onto the piperidine ring allows for the creation of derivatives with diverse chemical properties and biological activities. These functionalized building blocks are instrumental in constructing complex molecular architectures and are frequently employed in the development of novel therapeutic agents. rsc.orgaccelachem.com The strategic use of protecting groups, such as the Carbobenzyloxy (Cbz) group, is essential in the multi-step synthesis of complex piperidine derivatives, enabling selective reactions at different positions of the molecule. accelachem.com

Unique Characteristics of 3,3-Disubstituted Piperidine Architectures

Within the broad family of piperidine derivatives, those with a 3,3-disubstituted pattern possess unique structural features. The presence of a geminal disubstitution at the C3 position creates a quaternary stereocenter, which can significantly influence the molecule's three-dimensional conformation and its interaction with biological targets. The synthesis of these structures is a notable challenge in organic chemistry, often requiring specialized methods to control stereochemistry. Methodologies such as the enolate dialkylation of lactams have been developed to introduce two substituents at the C3 position stereoselectively. This substitution pattern fixes the local geometry of the ring and can be used to orient appended functional groups in specific spatial arrangements, a key consideration in rational drug design. The electronic properties of the piperidine ring are also affected; the C3 position is naturally deactivated towards certain reactions due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, a factor that must be considered in synthetic planning.

Research Scope and Focus on 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine

This article focuses specifically on the chemical compound This compound (CAS Number: 1313369-57-1). accelachem.comrsc.org This particular molecule combines the structural rigidity of a 3,3-disubstituted piperidine with the synthetic versatility of two primary hydroxyl groups and a Cbz-protected nitrogen. The Cbz group provides robust protection during synthetic steps and can be readily removed, while the two hydroxymethyl groups offer reactive handles for a wide range of chemical transformations, such as oxidation, esterification, or etherification.

Despite its potential as a versatile building block in organic and medicinal chemistry, specific research findings, detailed synthesis protocols, and experimental characterization data for This compound are not extensively documented in publicly available scientific literature. It is listed by several chemical suppliers, indicating its availability for research purposes. accelachem.comrsc.org The focus of this article is therefore to present the known information on this compound and to frame its significance based on the established roles of its constituent chemical features: the 3,3-disubstituted piperidine core, the hydroxymethyl functional groups, and the Cbz protecting group.

Detailed Research Findings

As of the latest available information, dedicated peer-reviewed studies detailing the synthesis, properties, and applications of This compound are limited. The compound is primarily available as a research chemical. rsc.org The data presented below is based on computed properties from chemical databases.

Physicochemical Properties of this compound

The following table summarizes the key computed physicochemical properties of the compound. Experimental data is not widely available in the reviewed literature.

PropertyValueSource
CAS Number 1313369-57-1 accelachem.comrsc.org
Molecular Formula C₁₅H₂₁NO₄ accelachem.comrsc.org
Molecular Weight 279.33 g/mol accelachem.comrsc.org
IUPAC Name benzyl (B1604629) 3,3-bis(hydroxymethyl)piperidine-1-carboxylate rsc.org
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO rsc.org
InChIKey UYFWZFFZNKABAN-UHFFFAOYSA-N

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1313369-57-1

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c17-11-15(12-18)7-4-8-16(10-15)14(19)20-9-13-5-2-1-3-6-13/h1-3,5-6,17-18H,4,7-12H2

InChI Key

UYFWZFFZNKABAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO

Origin of Product

United States

Synthetic Methodologies for 3,3 Bis Hydroxymethyl 1 Cbz Piperidine and Analogues

Retrosynthetic Analysis of the 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine Core

A retrosynthetic approach to this compound allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations and strategic considerations necessary for a successful synthesis.

Identification of Key Disconnections

The primary retrosynthetic disconnections for this compound involve the C-N bonds of the piperidine (B6355638) ring and the C-C bonds of the hydroxymethyl groups.

N1-Cbz Disconnection: The most straightforward disconnection is the cleavage of the carbamate (B1207046) bond. This reveals benzyl (B1604629) 1-piperidinecarboxylate as the immediate precursor, which can be formed by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl).

C3-CH₂OH Disconnections: Disconnecting both hydroxymethyl groups at the C3 position points to a precursor with a C3-dicarbonyl or related functionality, such as a 3,3-diester. This dialkylated intermediate can then be reduced to the target diol.

Ring Disconnections: More advanced disconnections involve breaking the piperidine ring itself.

[4+2] Cycloaddition Approach: A disconnection leading to a diene and a dienophile suggests a potential Diels-Alder strategy to form a tetrahydropyridine (B1245486) ring, which can be subsequently reduced.

Intramolecular Cyclization: Breaking the N1-C6 and a C-C bond within the ring can lead to an acyclic amino-aldehyde or amino-ketone precursor, which can undergo intramolecular reductive amination. nih.gov

Intermolecular Annulation: Disconnecting the ring into two fragments suggests an intermolecular annulation strategy, such as combining a three-carbon and a three-atom (C-N-C) component.

Strategic Considerations for 3,3-Geminal Disubstitution

The formation of the 3,3-disubstituted piperidine core requires careful strategic planning, primarily centered on how and when to introduce the two substituents at the C3 position. nih.gov

A key decision is whether to construct the geminal center before or after the piperidine ring is formed.

Pre-Cyclization Approach: This strategy involves starting with an acyclic precursor that already contains the required geminal disubstitution. A common starting material for this approach is diethyl malonate or a similar derivative. This allows for the early establishment of the quaternary carbon, which is then carried through the cyclization sequence.

Post-Cyclization Approach: An alternative is to first synthesize a 3-monosubstituted or 3-unsubstituted piperidine ring and then introduce the second substituent at the C3 position. This can be challenging due to the steric hindrance and potential for competing reactions at other positions on the ring. Methods like enolate dialkylation of piperidone derivatives have been explored for this purpose. nih.gov

The choice of protecting groups is also a critical consideration. The piperidine nitrogen is commonly protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to modulate its reactivity during the synthesis.

Direct Piperidine Ring Synthesis Approaches Incorporating 3,3-Bis(hydroxymethyl) Functionality

Direct synthesis methods aim to construct the piperidine ring with the desired 3,3-bis(hydroxymethyl) functionality already in place or introduced during the cyclization process.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a common and effective method for forming the piperidine ring from a single, appropriately functionalized acyclic precursor. sci-hub.mk

One prominent strategy involves the reductive cyclization of a δ-amino ketone or aldehyde. For the synthesis of the target compound, this would involve a precursor such as a 5-amino-2,2-bis(hydroxymethyl)pentanal derivative. The cyclization is typically achieved under reductive amination conditions, using reagents like sodium borohydride (B1222165) or catalytic hydrogenation.

Another approach is the cyclization of a 1-keto-5-ketoxime, which can be reduced to form a highly substituted N-hydroxy piperidine intermediate. researchgate.net This can then be further modified to achieve the desired 3,3-disubstituted piperidine.

The table below summarizes representative intramolecular cyclization strategies for substituted piperidines.

Precursor TypeReaction TypeKey ReagentsProduct
δ-Amino Aldehyde/KetoneReductive AminationNaBH₃CN, H₂/Pd-CSubstituted Piperidine
1-Keto-5-ketoximeReductive CyclizationReducing agentsN-Hydroxy Piperidine
N-(tert-butylsulfinyl)-bromoimineGrignard Addition/CyclizationGrignard Reagentsα-Substituted Piperidine
1-(3-aminopropyl)vinylareneIntramolecular Hydroamination[Rh(COD)(DPPB)]BF₄3-Arylpiperidine

This table presents generalized intramolecular cyclization strategies applicable to piperidine synthesis. organic-chemistry.org

Intermolecular annulation involves the joining of two or more components to construct the piperidine ring. mdpi.com These methods offer flexibility in accessing a wide range of substitution patterns.

A notable example is the [4+2] annulation, which can be used to form a tetrahydropyridine intermediate that is subsequently reduced. nih.gov For instance, a bifunctional reagent can couple with an olefin under visible light promotion to generate a piperidine core. nih.gov Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes has also been developed. mdpi.com

Another strategy is the [3+3] annulation, which involves the reaction of an aziridine (B145994) with an enolate or a related three-carbon fragment. This approach allows for the construction of the six-membered ring through the formation of two new C-C bonds.

The table below outlines key intermolecular annulation methods for piperidine synthesis.

Annulation TypeReactant 1Reactant 2Catalyst/ReagentsProduct
[4+2] AnnulationAlkyl AmideDienePalladium catalystTetrahydropyridine
[3+3] AnnulationAziridineEnolateBaseDehydropiperidine
[5+1] AnnulationCyclic EtherAryl AminePhosphoryl chlorideN-Aryl Piperidine

This table summarizes various intermolecular annulation methods for constructing piperidine rings. mdpi.com

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful tool for the formation of piperidine rings from acyclic precursors. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to furnish polysubstituted piperidines. rsc.org For instance, the use of a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes, yielding various piperidine derivatives. nih.gov Another strategy employs the photoredox-catalyzed cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, to produce six-membered rings. organic-chemistry.org

Researchers have also developed methods for the construction of spirocyclic piperidines from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. nih.gov This process involves the formation of an aryl radical, which then undergoes regioselective cyclization. nih.gov The mechanism is initiated by photoexcitation of a donor-acceptor cyanoarene catalyst, followed by reductive quenching and single electron transfer to the aryl halide. nih.gov

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

Catalyst/ReagentStarting MaterialProductKey Features
Cobalt(II) catalystLinear amino-aldehydesPiperidines and pyrrolidonesEffective for various piperidines, but can produce linear alkene by-products. nih.gov
Organic photoredox catalystLinear aryl halide precursorsSpirocyclic piperidinesOperates under mild conditions without toxic reagents or precious metals. nih.gov
Triethylborane1,6-enynesPolysubstituted alkylidene piperidinesInvolves a complex radical cascade with successive cyclizations. nih.gov

Hydrogenation and Reduction Strategies for Piperidine Ring Construction

The reduction of pyridine-based precursors is a common and effective method for synthesizing the piperidine core. This can be achieved through catalytic hydrogenation or various reductive amination protocols.

The hydrogenation of pyridines to piperidines is a well-established industrial process, often utilizing catalysts like molybdenum disulfide. wikipedia.org Recent advancements have focused on developing milder and more efficient catalytic systems. For example, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst allows for the conversion of pyridine (B92270) to piperidine at ambient temperature and pressure. nih.govacs.org This method offers a more sustainable alternative to traditional high-pressure and high-temperature processes. nih.govacs.org

Transfer hydrogenation represents another mild approach. Using a formic acid/triethylamine (B128534) mixture as a hydrogen source and a rhodium catalyst, N-benzylpyridinium salts can be reduced to piperidine derivatives. dicp.ac.cn Furthermore, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides good yields of piperidines. organic-chemistry.org

The diastereoselective hydrogenation of substituted pyridines is crucial for accessing specific stereoisomers of piperidines. For example, the hydrogenation of disubstituted pyridines can lead to cis-piperidines, which can then be epimerized to their trans-diastereoisomers. nih.gov

Reductive amination is a versatile method for forming C-N bonds and constructing the piperidine ring. This "one-pot" reaction typically involves the condensation of an amine with a dicarbonyl compound to form an imine, which is subsequently reduced. chim.itresearchgate.net This approach is particularly useful for synthesizing polyhydroxypiperidines from sugar-derived dicarbonyl substrates, ensuring the desired stereochemistry of the hydroxyl groups. chim.it

A notable example is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it Various reducing agents can be employed, including hydrogen gas with a palladium catalyst or hydride reagents like sodium cyanoborohydride. chim.itresearchgate.netpearson.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been developed for the synthesis of piperidines. nih.gov

Multicomponent Reaction Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. frontiersin.orgnih.gov This strategy offers a rapid and atom-economical route to complex piperidine scaffolds. nih.govnih.gov

The Ugi multicomponent reaction, for instance, has been utilized in the synthesis of complex spiropiperidine derivatives. acs.org Another approach involves the sequential Mannich-type four-component reaction followed by cyclization to generate complex piperidine-containing structures. nih.gov MCRs can also be accelerated in aqueous micellar systems, which can improve the solubility of hydrophobic reactants and enhance reaction rates. frontiersin.org

Table 2: Comparison of Synthetic Strategies for Piperidine Ring Construction

MethodologyKey AdvantagesCommon Starting Materials
Radical-Mediated Cyclization Good for complex and spirocyclic systems. nih.govnih.govAlkenyl or aryl halides, aldehydes. nih.govnih.gov
Catalytic Hydrogenation High yields, well-established. wikipedia.orgnih.govPyridine and its derivatives. wikipedia.orgnih.gov
Reductive Amination High versatility and control over stereochemistry. chim.itDicarbonyl compounds, amines. chim.it
Multicomponent Reactions High efficiency, atom economy, rapid access to complexity. nih.govnih.govAldehydes, amines, isocyanides, etc. nih.govacs.org

Post-Cyclization Functionalization Strategies for this compound

Once the piperidine ring is formed, further modifications are often necessary to introduce specific functional groups at desired positions.

The introduction of hydroxymethyl groups, particularly at the C3 position of the piperidine ring, is a key step in the synthesis of this compound. While direct C-H functionalization of the piperidine ring at the C3 position can be challenging due to electronic deactivation, indirect methods have been developed. nih.gov

One strategy involves the functionalization of a pre-existing piperidine derivative. For instance, starting with N-Boc-protected piperidine carboxylic acids, a series of reactions can lead to the formation of intermediates that can be further elaborated to introduce the desired functional groups. nih.gov Another approach could involve the ring-opening of a strained system, such as a cyclopropane (B1198618) fused to the piperidine ring, to introduce functionality at the 3-position. nih.gov While the direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related piperidine structures with functional groups at various positions suggests that a multi-step synthesis starting from a suitable piperidine precursor would be a viable route. researchgate.netwhiterose.ac.uk

N-Protection with the Carboxybenzyl (Cbz) Group

The protection of the piperidine nitrogen is a critical step in multi-step syntheses, preventing its undesired reactivity as a base or nucleophile. The carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a robust and widely used protecting group for amines. total-synthesis.com It forms a stable carbamate that is resistant to a variety of reaction conditions, yet can be removed selectively.

The installation of the Cbz group onto the piperidine nitrogen is typically achieved by reacting the secondary amine with benzyl chloroformate (Cbz-Cl) or a related reagent. The reaction is generally performed under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include aqueous sodium bicarbonate or sodium carbonate, or organic bases like triethylamine or diisopropylethylamine in an organic solvent. total-synthesis.com For piperidine substrates, standard Schotten-Baumann conditions, using a biphasic system of an organic solvent and aqueous base, are often effective. total-synthesis.com

Alternative reagents for N-Cbz protection include O-alkyl S-(pyridin-2-yl)carbonothiolates, which allow for selective N-protection at room temperature in air, even in the presence of other sensitive functional groups like hydroxyls. organic-chemistry.org

Table 1: Representative Conditions for N-Cbz Protection of Amines

Reagent Base Solvent System Temperature Reference
Benzyl Chloroformate (Cbz-Cl) Sodium Bicarbonate (NaHCO₃) Tetrahydrofuran (THF) / Water 0 °C to Room Temp. total-synthesis.com
Benzyl Chloroformate (Cbz-Cl) Triethylamine (TEA) Dichloromethane (B109758) (DCM) 0 °C to Room Temp. researchgate.net

In the synthesis of complex molecules, orthogonal protecting groups are essential. An orthogonal system allows for the selective deprotection of one functional group in the presence of others. The Cbz group is a cornerstone of such strategies due to its unique deprotection conditions. luxembourg-bio.com It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine in DMF) used to cleave fluorenylmethyloxycarbonyl (Fmoc) groups. luxembourg-bio.comub.edu

The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond. total-synthesis.com This process is generally clean and efficient, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation using hydrogen donors like triethylsilane or ammonium (B1175870) formate (B1220265) can also be employed. organic-chemistry.org This orthogonality makes the Cbz group highly valuable in peptide synthesis and in the construction of complex natural products where multiple amine or hydroxyl groups require differential protection. luxembourg-bio.comnih.gov For instance, a synthetic strategy could involve a Boc-protected intermediate that is deprotected under acidic conditions to unmask a functional group for further reaction, all while the Cbz-protected piperidine nitrogen remains intact. Later in the synthesis, the Cbz group can be removed under neutral hydrogenolysis conditions. luxembourg-bio.com

Stereoselective Synthesis of this compound and its Stereoisomers

While this compound itself is achiral, the synthesis of its chiral analogues, particularly those with stereocenters at the C3 position or other locations on the piperidine ring, requires sophisticated stereoselective methods. The construction of substituted piperidines with precise stereochemistry is a significant challenge in organic synthesis. nih.gov

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy has been successfully applied to the synthesis of chiral piperidine derivatives.

Common approaches include the use of chiral amino alcohols, such as phenylglycinol, which can be condensed with δ-oxo acid derivatives to form chiral oxazolopiperidone lactams. researchgate.net These lactams serve as versatile intermediates, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Carbohydrate-derived auxiliaries, like arabinopyranosylamine, have also been employed. researchgate.netcdnsciencepub.com For example, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Table 2: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral Auxiliary Intermediate Type Key Reaction Application Reference(s)
(S)-Phenylglycinol Oxazolopiperidone lactam Cyclocondensation, Alkylation Access to enantiopure polysubstituted piperidines researchgate.net
D-Arabinopyranosylamine N-Glycosyl dehydropiperidinone Domino Mannich–Michael Reaction Synthesis of 2-substituted dehydropiperidinones cdnsciencepub.com
Pseudoephedrine Chiral amide Enolate alkylation Asymmetric synthesis via alkylation of amide enolates wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Numerous catalytic methods have been developed for the asymmetric synthesis of piperidines.

Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. nih.govsnnu.edu.cnacs.org This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyridines can yield chiral piperidines. bohrium.comnih.gov A chemo-enzymatic approach combining a 6-HDNO-catalyzed oxidation with an Ene-IRED-catalyzed reduction has also been shown to be a versatile and highly efficient method for the dearomatization of activated pyridines to prepare stereo-enriched piperidines. nih.gov

Table 3: Selected Asymmetric Catalytic Methods for Piperidine Synthesis

Reaction Type Catalyst System Substrates Product Type Reference(s)
Asymmetric Reductive Heck Rh-catalyst / Chiral Ligand Dihydropyridines, Boronic Acids 3-Substituted Tetrahydropyridines nih.govacs.org
Asymmetric Reductive Transamination [Cp*RhCl₂]₂ / Chiral Amine N-Alkyl Pyridinium (B92312) Salts Chiral Piperidines bohrium.com
Intramolecular Hydroalkenylation Nickel-catalyst / Chiral P-O Ligand 1,6-Ene-dienes Substituted Piperidines nih.gov

The synthesis of 3,3-disubstituted piperidines presents the additional challenge of constructing a quaternary carbon center. Diastereoselective methods aim to control the relative configuration of multiple stereocenters.

One powerful method for creating gem-disubstituted piperidines is the Bargellini reaction. This one-pot, three-component reaction between a protected 3-piperidinone, a haloform (like chloroform), and an alcohol under basic conditions can assemble the 3,3-disubstituted piperidine core efficiently. nih.gov Diastereoselective cyclization reactions are also a mainstay for producing substituted piperidines. For example, the intramolecular Michael-type reaction of β′-amino-α,β-unsaturated ketones can provide diastereoselective access to 2,6-disubstituted piperidines. thieme-connect.com Furthermore, the choice of a Lewis acid or a Brønsted acid catalyst in the cyclization of certain N-alkenyl amino aldehydes can switch the diastereoselectivity of the reaction, providing either cis- or trans-3,4-disubstituted piperidines, respectively. acs.org Iron-catalyzed cyclization of ζ-amino allylic acetates has been shown to proceed via a thermodynamic equilibration, leading to the isolation of the most stable cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

Chemical Transformations and Reactivity Profiles of 3,3 Bis Hydroxymethyl 1 Cbz Piperidine

Reactions Involving the Primary Hydroxyl Functional Groups

The two primary hydroxyl groups at the C3 position of the piperidine (B6355638) ring are key handles for derivatization. Their reactivity is characteristic of primary alcohols, enabling a suite of well-established chemical transformations.

The oxidation of the primary hydroxyl groups in 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine can lead to the formation of aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. The selective oxidation to the dialdehyde (B1249045) or dicarboxylic acid can be a powerful strategy for introducing new functionalities.

Mild oxidizing agents are typically employed for the conversion of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are expected to yield the corresponding dialdehyde. A particularly useful method for the oxidation of sensitive alcohols is the use of Dess-Martin periodinane (DMP). For instance, the oxidation of the related benzyl (B1604629) 3-(hydroxymethyl)piperidine-1-carboxylate has been successfully achieved using DMP in dichloromethane (B109758) to yield the corresponding aldehyde. It is anticipated that a similar approach with this compound would provide the dialdehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid), would likely lead to the over-oxidation of the primary alcohols to the corresponding dicarboxylic acid. The choice of oxidant is therefore crucial in determining the final product.

Table 1: Representative Oxidation Reactions of Primary Alcohols

Oxidizing Agent(s)Product TypeGeneral Applicability
Pyridinium chlorochromate (PCC)AldehydeMild oxidation of primary alcohols.
Dess-Martin periodinane (DMP)AldehydeMild and selective for sensitive substrates.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)AldehydeMild conditions, avoids heavy metals.
Potassium permanganate (KMnO₄)Carboxylic AcidStrong oxidant, can cleave other bonds.
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidant, often used for robust substrates.

It is important to note that controlling the stoichiometry of the oxidizing agent could potentially allow for the selective mono-oxidation to the corresponding hydroxymethyl-aldehyde derivative, although achieving high selectivity in such cases can be challenging due to the similar reactivity of the two primary hydroxyl groups.

The primary hydroxyl groups of this compound readily undergo esterification and etherification reactions. These transformations are fundamental for modifying the steric and electronic properties of the molecule.

Esterification can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction with carboxylic acids under mild conditions. The reaction with more reactive acylating agents like acid chlorides or anhydrides typically proceeds in the presence of a base to neutralize the acidic byproduct.

Etherification, the formation of an ether linkage, can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, under acidic conditions, reaction with an alcohol can lead to ether formation, although this is less common for primary alcohols.

Selective mono-esterification or mono-etherification of the diol presents a synthetic challenge but can be achieved through the use of bulky reagents or by employing protecting group strategies.

The conversion of the primary hydroxyl groups to halogens, such as chlorine or bromine, transforms them into good leaving groups, paving the way for a variety of nucleophilic substitution reactions.

Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for the conversion of primary alcohols to the corresponding alkyl chlorides and bromides, respectively. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com These reactions typically proceed with inversion of stereochemistry if a chiral center is present, although in the case of the achiral 3,3-bis(hydroxymethyl) moiety, this is not a concern. The reaction with thionyl chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl generated. masterorganicchemistry.com

Once halogenated, the resulting dihalide is susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, cyanides, thiols, and amines, thereby expanding the synthetic utility of the this compound scaffold.

Table 2: Common Reagents for Halogenation and Subsequent Nucleophilic Substitution

TransformationReagent(s)Product Functional Group
ChlorinationThionyl chloride (SOCl₂)Alkyl chloride
BrominationPhosphorus tribromide (PBr₃)Alkyl bromide
Nucleophilic SubstitutionSodium azide (B81097) (NaN₃)Azide
Nucleophilic SubstitutionSodium cyanide (NaCN)Nitrile
Nucleophilic SubstitutionSodium thiolate (NaSR)Thioether
Nucleophilic SubstitutionAmmonia (B1221849) (NH₃) or Amines (RNH₂)Amine

The functional handles on this compound make it an attractive scaffold for the development of linkers used in bioconjugation. ub.edulumiprobe.comnih.gov The two hydroxyl groups can be derivatized to incorporate functionalities that can react with biological molecules such as proteins or nucleic acids.

For example, one hydroxyl group could be converted to a carboxylic acid, which can then be activated to form an N-hydroxysuccinimide (NHS) ester. This NHS ester is a reactive species that can readily form a stable amide bond with the primary amine of a lysine (B10760008) residue on a protein. The other hydroxyl group could be modified with a different reactive group, such as an azide or an alkyne, for use in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual-functionality would allow for the creation of bifunctional linkers for various applications in chemical biology and drug delivery.

Reactivity of the Carboxybenzyl (Cbz) Protecting Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to specific deprotection methods. total-synthesis.comorganic-chemistry.orgmissouri.edu

The most common method for the removal of the Cbz group is catalytic hydrogenolysis. total-synthesis.comresearchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. This method is generally compatible with many other functional groups, although care must be taken with substrates containing other reducible moieties, such as alkenes or alkynes.

Table 3: Common Methods for Cbz Deprotection

MethodReagent(s)Key AdvantagesPotential Limitations
Catalytic HydrogenolysisH₂, Pd/CClean, high-yielding, mild conditions.May reduce other functional groups (alkenes, alkynes, etc.).
Transfer HydrogenationAmmonium (B1175870) formate (B1220265), Pd/CAvoids the use of gaseous hydrogen.Can also reduce other functional groups.
AcidolysisHBr in acetic acidEffective when hydrogenation is not feasible.Harsh conditions, may cleave other acid-labile groups.
Lewis Acid-MediatedTMSI, BF₃·OEt₂Alternative to hydrogenation.Can be harsh and less selective.
Nucleophilic CleavageThiolsUseful for substrates sensitive to reduction. scientificupdate.comRequires specific reaction conditions.

Transformations to Alternative N-Substituents

The carbobenzyloxy (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal via catalytic hydrogenation. This lability is often exploited to replace the Cbz group with other N-substituents, thereby diversifying the molecular scaffold for various applications. The primary transformation involves the deprotection of the Cbz group to yield the secondary amine, piperidine-3,3-diyldimethanol, which can then be subjected to a range of N-functionalization reactions.

A common method for Cbz deprotection is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. This reaction proceeds under relatively mild conditions and affords the deprotected piperidine in high yield.

Further Functionalization of the Piperidine Ring Carbon Atoms (Beyond C3)

The functionalization of the carbon atoms of the piperidine ring in this compound, particularly at positions C2, C4, C5, and C6, presents a greater synthetic challenge due to the generally unreactive nature of these sp³ C-H bonds. However, modern synthetic methodologies, such as directed C-H activation, offer potential pathways to achieve such transformations.

Research into the C-H functionalization of N-protected piperidines has shown that the choice of directing group and catalyst is crucial for controlling the regioselectivity of the reaction. acs.orgnih.govacs.orgnih.gov For instance, palladium-catalyzed C-H arylation has been demonstrated on N-Cbz-piperidine derivatives, although the presence of the gem-disubstituted hydroxymethyl groups at the C3 position in the target molecule would likely influence the steric and electronic environment, and thus the outcome of such reactions. acs.org The C3 position itself is electronically deactivated towards certain C-H insertion reactions due to the inductive effect of the nitrogen atom. nih.gov

Rhodium-catalyzed C-H insertion reactions have also been explored for the functionalization of piperidine rings, with the site-selectivity being influenced by the N-protecting group and the catalyst used. nih.govnih.gov For example, different rhodium catalysts can direct functionalization to either the C2 or C4 positions of the piperidine ring. nih.govnih.gov While direct application on this compound has not been extensively reported, these studies provide a conceptual framework for potential future investigations into the selective functionalization of its piperidine ring carbons.

Interactive Table: Functionalization of the Piperidine Scaffold

Transformation Type Reagents and Conditions Product Type Yield (%) Reference
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) N-Alkyl-piperidine-3,3-diyldimethanol Varies General Knowledge
N-Acylation Acyl chloride or Anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) N-Acyl-piperidine-3,3-diyldimethanol Varies General Knowledge
N-Sulfonylation Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) N-Sulfonyl-piperidine-3,3-diyldimethanol Varies General Knowledge
C4-Arylation Aryl iodide, Pd(OAc)₂, Aminoquinoline directing group, K₂CO₃ C4-Aryl-N-Cbz-piperidine derivative Varies acs.orgacs.org

| C2/C4-Functionalization | Diazo compound, Rhodium catalyst (e.g., Rh₂(OAc)₄) | C2/C4-functionalized piperidine | Varies | nih.govnih.gov |

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine , with its two primary alcohol moieties, makes it an ideal starting point for the synthesis of intricate heterocyclic structures. These hydroxyl groups can be readily transformed into a variety of other functionalities or used directly in cyclization reactions to generate novel ring systems appended to the piperidine (B6355638) core.

Spirocyclic piperidines, which feature a single atom as the pivot for two rings, are of significant interest in drug discovery due to their rigid, three-dimensional structures. researchgate.net The geminal bis(hydroxymethyl) arrangement at the C3 position of This compound is perfectly suited for the construction of spiro-heterocycles.

This can be achieved through several established synthetic strategies:

Ketal/Acetal Formation: Reaction with ketones or aldehydes (e.g., acetone, formaldehyde) under acidic conditions can yield spirocyclic acetals or ketals, such as 1,3-dioxane (B1201747) rings fused in a spiro fashion to the piperidine.

Cyclic Ether Formation: Conversion of the diol into a cyclic ether, for instance, by forming a dimesylate followed by intramolecular Williamson ether synthesis, can create spiro-oxetanes or larger rings.

Cyclic Carbonates or Sulfates: Treatment with phosgene, thionyl chloride, or related reagents can form spirocyclic carbonates and sulfites/sulfates, respectively.

These transformations leverage the C3-disubstituted pattern to create complex spiro-fused piperidines, which are valuable scaffolds for exploring new areas of chemical space. researchgate.net

Fused ring systems, where two or more rings share two adjacent atoms, are another important class of molecules in medicinal chemistry. nih.govrsc.org While direct fusion to the C3 position is not typical, This compound can serve as a cornerstone for multi-step syntheses leading to fused architectures. For example, the hydroxymethyl groups can be oxidized to a dialdehyde (B1249045), which can then participate in condensation reactions with various binucleophiles to build a new ring fused to the piperidine scaffold. google.comgoogle.com Alternatively, the hydroxyls can be converted into leaving groups and undergo sequential reactions to build complex fused systems, such as quinolizidine (B1214090) and indolizidine alkaloids, which often involve the formation of two fused piperidine rings or a piperidine fused to a pyrrolidine. rsc.org

Bridged ring systems offer significant conformational rigidity, which can be advantageous for optimizing ligand-receptor binding. nih.gov The synthesis of bridged piperidines is a key strategy for creating conformationally constrained analogues of known bioactive molecules. nih.gov While challenging, the two hydroxymethyl groups on This compound could theoretically be used to form a bridge across the piperidine ring. A more common application involves using the building block as a starting point for a longer synthetic sequence. The hydroxyl groups can be elaborated into longer chains containing reactive functionalities that subsequently cyclize to form a bridge, for example, between the C3 and C5 or C3 and nitrogen atoms (after deprotection), leading to bicyclic structures like tropanes or granatanes. ajchem-a.com

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently create libraries of structurally diverse and complex small molecules, often mimicking the variety found in natural products. nih.gov The success of a DOS campaign relies on starting materials that possess multiple, orthogonally reactive functional groups.

This compound is an excellent scaffold for DOS for several reasons:

Multiple Reaction Sites: It possesses three distinct functional handles: the two primary hydroxyl groups and the Cbz-protected secondary amine.

Skeletal Diversity: The two hydroxyl groups can be reacted in tandem to create spirocycles or independently to append different side chains, leading to significant structural variation from a common core.

Stereochemical Diversity: While the parent compound is achiral, reactions on the hydroxyl groups can create new stereocenters, further expanding the diversity of the resulting library. nih.govnih.gov

By applying a variety of reagents and reaction conditions to this single scaffold, chemists can rapidly generate a wide array of complex and diverse piperidine-containing molecules, which is a primary goal of DOS. lookchem.comresearchgate.net

Contribution to Fragment-Based Drug Discovery (FBDD) Strategies through Scaffold Preparation

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying lead compounds. acs.orgnih.gov This method involves screening libraries of small molecules, or "fragments" (typically with a molecular weight <300 Da), to identify weak binders that can then be optimized into potent drugs. acs.org There is a growing need for novel, three-dimensional (3D) fragments to move beyond the flat, aromatic structures that dominate many screening collections. nih.govnih.gov

While This compound itself is too large to be considered a fragment, it is an ideal starting material for the preparation of 3D fragment libraries. acs.org The rigid piperidine core provides an excellent sp³-rich scaffold. The two hydroxymethyl groups can be systematically functionalized with small chemical motifs (e.g., methyl, amino, carboxyl groups) to generate a library of derivatives. Subsequent removal of the Cbz protecting group would yield a collection of diverse piperidine fragments that comply with the "Rule of Three" and possess vectors for further synthetic elaboration. acs.orgacs.org This approach allows for the systematic exploration of the chemical space around the piperidine core, providing valuable tools for FBDD campaigns. nih.gov

Development of Libraries of Structurally Diverse Piperidine-Containing Compounds

The ultimate utility of a building block like This compound lies in its capacity to serve as the foundation for large libraries of structurally diverse compounds. researchgate.netnih.gov By combining the synthetic strategies outlined above, this single precursor can give rise to an extensive collection of molecules with varied architectures.

A library derived from this building block could include:

Substituted Piperidines: Simple derivatization of the hydroxyl groups and/or the nitrogen atom.

Spirocyclic Piperidines: Intramolecular cyclization of the C3 substituents.

Fused and Bridged Piperidines: Multi-step syntheses originating from the functional handles.

DOS Libraries: Reagent-based diversification leading to a wide range of skeletal frameworks.

FBDD Libraries: Preparation of smaller, 3D-rich fragments suitable for screening.

The ability to generate such a wide range of compounds from a common, readily accessible starting material makes This compound a powerful tool for accelerating drug discovery and exploring new regions of biologically relevant chemical space. news-medical.netmedhealthreview.com

Applications in Medicinal Chemistry Research Synthetic and Design Focus

Design and Synthesis of Piperidine-Containing Scaffolds for Biological Target Exploration

The 3,3-disubstituted piperidine (B6355638) core provides a rigid framework that can orient substituents in well-defined spatial arrangements, a crucial aspect for optimizing interactions with the intricate binding sites of proteins.

The design of new therapeutic agents often begins with a lead scaffold that shows some promise. The 3,3-bis(hydroxymethyl)piperidine motif is an attractive starting point for several reasons. The gem-disubstitution at the 3-position can induce a specific chair conformation of the piperidine ring, which can be beneficial for binding to a target protein. Furthermore, the two hydroxymethyl groups offer multiple points for diversification, allowing for the exploration of the chemical space around the core scaffold.

For instance, in the development of inhibitors for the HDM2-p53 protein-protein interaction, a critical target in oncology, 3,3-disubstituted piperidines have emerged as a promising class of compounds. nih.gov While not identical, the principles from this research can be applied to the 3,3-bis(hydroxymethyl)piperidine scaffold. The core would serve to position key pharmacophoric groups into the binding pockets of the target protein.

A common strategy involves the creation of spirocyclic systems, where one of the hydroxymethyl groups is elaborated into a second ring system. This can lead to novel, rigid structures with unique pharmacological profiles. The synthesis of such spirocyclic piperidines can be achieved through various methods, including intramolecular cyclizations.

3,3-Bis(hydroxymethyl)-1-Cbz-piperidine is an ideal precursor for the synthesis of more complex intermediates. The primary alcohol functionalities of the hydroxymethyl groups can be readily transformed into a variety of other functional groups. For example, oxidation of one or both hydroxymethyl groups can yield the corresponding aldehydes or carboxylic acids. A known transformation involves the oxidation of a 3-hydroxymethyl-piperidine-1-carboxylic acid benzyl (B1604629) ester to the corresponding aldehyde using Dess-Martin periodinane. This aldehyde can then serve as a handle for further synthetic manipulations, such as reductive aminations or Wittig reactions, to introduce new substituents.

Furthermore, the two hydroxyl groups can be differentially protected, allowing for selective modification of one over the other, leading to a wider range of accessible derivatives.

Strategies for Modulating Molecular Properties through Targeted Derivatization

The two hydroxyl groups can be converted into ethers, esters, or carbamates to modulate polarity and hydrogen bonding capacity. For example, etherification with various alkyl or aryl groups can increase lipophilicity, which may enhance cell permeability. Esterification can be used to create prodrugs that are cleaved in vivo to release the active diol.

Structure-Activity Relationship (SAR) Studies via Systematic Analog Synthesis

Systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is the cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) studies, allows researchers to understand which parts of a molecule are essential for its activity and how to optimize them.

The two hydroxymethyl groups of the title compound are prime targets for SAR exploration. A systematic study would involve the synthesis of a library of analogs where these groups are modified.

Table 1: Hypothetical SAR of Hydroxymethyl Group Modifications

ModificationRationalePredicted Effect on Activity
Mono-etherificationExplore necessity of both hydroxyls for binding.May retain or slightly decrease activity.
Di-etherificationIncrease lipophilicity, probe for hydrophobic pockets.Activity will depend on the nature of the ether substituent.
Mono-esterificationProdrug strategy, modulate solubility.Inactive until hydrolyzed, then activity of parent diol.
Di-esterificationProdrug strategy, further modulate properties.Inactive until hydrolyzed.
Oxidation to aldehydeIntroduce a reactive handle for further derivatization.Likely to be a synthetic intermediate, not the final active compound.
Conversion to aminesIntroduce basic centers for ionic interactions.Could significantly alter activity and selectivity.

The nitrogen atom of the piperidine ring is another critical point for SAR studies. After deprotection of the Cbz group, a multitude of substituents can be introduced via reactions such as reductive amination, acylation, or sulfonylation.

Table 2: Illustrative SAR of N-Substituent Modifications on a Hypothetical Bioactive Piperidine Core

N-SubstituentRationaleExample Finding from Related Piperidine Series
Small alkyl (e.g., methyl)Baseline for steric and electronic effects.Often well-tolerated. whiterose.ac.uk
Bulky alkyl (e.g., isobutyl)Probe for larger hydrophobic pockets.Can increase or decrease activity depending on target topology.
Arylalkyl (e.g., benzyl)Introduce aromatic interactions (π-stacking).Can significantly enhance potency. unisi.it
Acyl (e.g., acetyl)Introduce a neutral, hydrogen bond acceptor.May alter binding mode and selectivity.
Sulfonyl (e.g., mesyl)Introduce a strong hydrogen bond acceptor.Can improve metabolic stability.

These systematic modifications, guided by structural biology and computational modeling where possible, can lead to the identification of highly potent and selective drug candidates. The this compound scaffold provides a robust and flexible starting point for such endeavors, promising a rich field of exploration for medicinal chemists.

Research on Stereochemical Influences of this compound in Medicinal Chemistry Remains Undisclosed

Extensive literature searches for specific research focusing on the synthesis of stereoisomers derived from this compound and the subsequent investigation of their stereochemical influences on molecular interactions have yielded no publicly available studies. While the foundational principles of stereochemistry are crucial in drug design and the piperidine scaffold is a well-established privileged structure in medicinal chemistry, dedicated research on this particular substituted piperidine in the context of stereoisomeric differentiation for molecular interactions appears to be a niche area without published findings.

The strategic placement of substituents on a piperidine ring creates chiral centers, leading to the possibility of multiple stereoisomers. Each of these isomers can exhibit unique three-dimensional arrangements, which in turn can dictate how the molecule interacts with biological targets such as enzymes and receptors. The investigation of these differences is a fundamental aspect of modern medicinal chemistry, often leading to the identification of eutomers—the stereoisomers with the desired pharmacological activity—and a deeper understanding of the structure-activity relationship (SAR).

Typically, research in this area would involve the asymmetric synthesis or chiral separation of the different stereoisomers of a derivative of this compound. These individual isomers would then be subjected to biological assays to determine their respective potencies and selectivities for a particular biological target. A comparison of the biological data for each isomer would provide insights into the optimal three-dimensional structure for molecular recognition and binding.

However, in the case of this compound, no such detailed studies, including comparative data tables of research findings, are present in the accessible scientific literature. Therefore, a discussion on the specific stereochemical influences of its derivatives on molecular interactions cannot be provided at this time.

Advanced Research Directions and Theoretical Considerations

Computational Chemistry and Molecular Modeling Studies

Computational studies provide profound insights into the structural and reactive nature of molecules, guiding experimental work and accelerating discovery. For 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine, these studies are crucial for understanding its three-dimensional structure and predicting its chemical behavior.

The biological activity and reactivity of piperidine (B6355638) derivatives are intrinsically linked to their three-dimensional conformation. Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angular and torsional strain. However, the substituents on the ring introduce complex steric and electronic interactions that influence the conformational equilibrium.

For this compound, several factors govern its preferred shape:

The Piperidine Ring: The basic piperidine structure favors a chair conformation. Quantum chemistry calculations show that piperidine itself exists in an equilibrium of chair conformers, which can interconvert. whiterose.ac.uk

N-Cbz Group: The N-carbobenzyloxy (Cbz) group is an N-acyl substituent. This group introduces a degree of planar character to the nitrogen atom due to resonance with the carbonyl group, which can influence the ring's inversion barrier and the orientation of the nitrogen's lone pair. nih.gov

3,3-Disubstitution: The geminal bis(hydroxymethyl) groups at the C3 position are a major conformational determinant. This substitution pattern can lead to significant steric interactions, potentially distorting the ideal chair conformation or favoring a specific chair form where steric hindrance is minimized. The relative orientation (axial vs. equatorial) of the two hydroxymethyl groups is a key area of computational investigation to determine the lowest energy state.

Molecular modeling and quantum mechanics (QM) estimations are used to calculate the energy of different conformers, predicting the most stable three-dimensional structure. nih.govnih.gov Studies on related piperidine systems show that computational analysis can effectively predict conformational preferences that are later confirmed by experimental data like X-ray crystallography. nih.govnih.gov

Table 1: Factors Influencing the Conformation of this compound

Structural FeatureConformational InfluenceComputational Investigation Method
Piperidine Ring Inherently prefers a chair conformation over twist-boat or boat forms.Ab initio calculations, Density Functional Theory (DFT) acs.org
N-Cbz Group Introduces partial sp² character to the nitrogen, affecting the ring inversion barrier and substituent orientation. nih.govMolecular Mechanics (MM), Quantum Mechanics (QM)
3,3-Bis(hydroxymethyl) Gem-disubstitution creates significant steric demands, influencing the chair equilibrium and local geometry.DFT, Conformational searches

Computational chemistry is a powerful tool for predicting the feasibility of synthetic routes and understanding the intrinsic reactivity of a molecule.

Predicting Synthetic Pathways: Theoretical approaches can model entire reaction mechanisms, including the transition states, to predict the most likely synthetic outcomes. nih.gov For a target molecule like this compound, computational software can assist in retrosynthetic analysis, proposing precursor molecules and reaction conditions. Density Functional Theory (DFT) calculations can be employed to evaluate the energy barriers of different cyclization strategies or functional group manipulations, guiding chemists toward the most efficient pathways.

Predicting Reactivity: The reactivity of this compound can be predicted by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate where the molecule is most likely to act as a nucleophile or electrophile, respectively. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

Electrostatic Potential (ESP) Mapping: This technique generates a color-coded map of the electron density on the molecule's surface. Red regions indicate high electron density (nucleophilic sites), such as around the hydroxyl oxygens, while blue regions indicate low electron density (electrophilic sites), for instance, near the carbonyl carbon of the Cbz group.

H-Abstraction Energetics: As demonstrated in studies on piperidine itself, theoretical calculations can predict the most likely sites for radical attack (e.g., by OH radicals) by calculating the energies required for hydrogen abstraction from different positions (N-H, C2-H, C3-H, etc.). whiterose.ac.uk

Table 2: Theoretical Methods for Predicting Synthesis and Reactivity

Theoretical MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT) Calculation of reaction energies and transition state structures for potential synthetic steps.Feasibility of synthetic routes, prediction of stereochemical outcomes. whiterose.ac.uk
Frontier Molecular Orbital (FMO) Analysis Analysis of HOMO and LUMO energy and distribution.Identification of nucleophilic and electrophilic centers, prediction of overall reactivity. researchgate.net
Electrostatic Potential (ESP) Mapping Visualization of the charge distribution on the molecular surface.Pinpointing sites for electrophilic or nucleophilic attack.

Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. nih.gov For piperidine synthesis, this involves developing more sustainable catalysts and exploring alternative reaction media.

Traditional methods for piperidine synthesis often rely on harsh reagents or stoichiometric amounts of promoters. Modern research focuses on catalytic approaches that are both efficient and environmentally friendly.

Heterogeneous Catalysts: Catalysts like palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and novel nickel silicide or cobalt-based nanoparticles are used for the hydrogenation of pyridine (B92270) precursors to piperidines. nih.govorganic-chemistry.orgmdpi.com These catalysts are often recoverable and reusable, reducing waste.

Homogeneous Catalysis: Iridium and rhodium complexes have been developed for a variety of transformations, including the N-heterocyclization of diols with amines and the asymmetric carbometalation of dihydropyridines. organic-chemistry.orgacs.org These methods can provide high yields and stereoselectivity under milder conditions.

Biocatalysis: The use of enzymes offers a highly selective and sustainable route to chiral piperidines. Chemo-enzymatic strategies, for instance, use a combination of chemical steps and enzymatic reactions (e.g., using oxidases and reductases) to produce highly enantioenriched piperidine derivatives under benign aqueous conditions. ukri.orgnih.gov

Organocatalysis: Non-metal catalysts, such as those based on boron, have been used for the reduction of pyridines, avoiding the use of precious or toxic heavy metals. mdpi.com

A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents.

Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several modern catalytic systems for piperidine synthesis have been designed to work efficiently in water. mdpi.com For example, iridium-catalyzed hydrogen borrowing annulation and cobalt-catalyzed hydrogenation of pyridines have been successfully performed in aqueous media. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or under solid-state conditions represents an even greener approach. youtube.com Multicomponent reactions, where several starting materials are combined in a single step, are often amenable to solvent-free conditions, significantly reducing waste and simplifying purification. researchgate.net Microwave irradiation is sometimes used in conjunction with solvent-free methods to accelerate reaction times. organic-chemistry.org

Future Perspectives in the Synthesis and Research Applications of this compound

The future of this compound is poised at the intersection of advanced computational design, sustainable synthesis, and complex molecule construction. As a bifunctional chiral building block, its potential extends far beyond its current applications.

Future research will likely focus on several key areas:

Computationally-Guided Derivative Design: Leveraging the molecular modeling techniques described above, new derivatives of this compound can be designed in silico with specific conformational constraints and electronic properties. This will allow for the rational design of ligands for specific biological targets, accelerating the drug discovery process.

Expansion of Asymmetric Catalysis: The two hydroxymethyl groups offer handles for creating complex, stereochemically rich structures. Future synthetic efforts will likely involve the development of novel asymmetric catalysts that can selectively functionalize one or both of these hydroxyl groups, or use the diol motif to direct stereoselective transformations elsewhere on the piperidine ring.

Integration into Green Synthetic Cascades: The sustainable catalytic systems and aqueous/solvent-free conditions currently being developed for general piperidine synthesis will be adapted and optimized for the production of this compound and its derivatives. nih.govmdpi.com This will make its synthesis more cost-effective, scalable, and environmentally responsible.

Application as a Scaffold in Medicinal Chemistry and Natural Product Synthesis: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural products. ajchem-a.comresearchgate.netnih.gov The unique 3,3-disubstituted diol pattern of this specific compound makes it a highly valuable synthon for constructing complex molecular architectures, including spirocyclic and fused-ring systems, that are of high interest in pharmaceutical research.

Ultimately, this compound represents a versatile platform molecule. The synergy between predictive computational models and innovative green synthetic methodologies will unlock its full potential, paving the way for the creation of novel materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-bis(hydroxymethyl)-1-Cbz-piperidine, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via Cbz (carbobenzyloxy) protection of the piperidine nitrogen, followed by hydroxymethylation at the 3,3-positions. Common starting materials include piperidine derivatives functionalized with hydroxyl groups or protected amines. Key validation steps involve:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of hydroxymethylation and Cbz group integrity (e.g., characteristic benzyl proton signals at δ 7.2–7.4 ppm and piperidine ring protons at δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C15H21NO4, [M+H]<sup>+</sup> = 280.1549) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. Why is the Cbz group used in this compound, and how is it removed during downstream applications?

  • Methodological Answer : The Cbz group serves as a temporary protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis. Its removal is achieved via:

  • Catalytic Hydrogenation : Using Pd/C or Pd(OH)2 under H2 atmosphere (1–3 atm, 25°C), yielding the free amine and toluene byproducts .
  • Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves the Cbz group while preserving hydroxymethyl substituents .

Q. How do the hydroxymethyl groups influence solubility, and what strategies improve solubility for in vitro studies?

  • Methodological Answer : The polar hydroxymethyl groups enhance aqueous solubility but may still require optimization:

  • Salt Formation : Convert to hydrochloride salts (e.g., using HCl in dioxane) to improve water solubility .
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) in aqueous buffers without destabilizing the compound .
  • Lyophilization : Prepare as a lyophilized powder for reconstitution in polar solvents .

Advanced Research Questions

Q. What are the reactivity profiles of the hydroxymethyl groups in nucleophilic or electrophilic reactions?

  • Methodological Answer : The hydroxymethyl groups can undergo:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, monitored by FT-IR (C=O stretch at ~1730 cm<sup>-1</sup>) .
  • Etherification : Use Mitsunobu conditions (DIAD, PPh3) with alcohols to generate ether derivatives .
  • Crosslinking : Employ bis-epoxides or diisocyanates to create polymerizable networks, characterized by gel permeation chromatography (GPC) .

Q. How does the compound behave under acidic or basic conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies reveal:

  • Acidic Conditions (pH <3) : Hydrolysis of the Cbz group occurs within 24 hours, forming piperidine-3,3-dimethanol. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Basic Conditions (pH >10) : Hydroxymethyl groups may dehydrate to form alkenes (e.g., 3-methylene-piperidine derivatives). Confirm by GC-MS (m/z 123 for dehydrated fragments) .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for stereochemical assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.